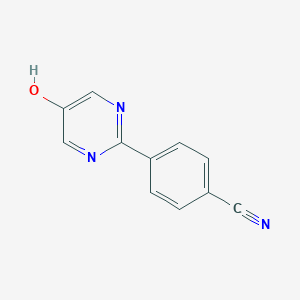

4-(5-Hydroxypyrimidin-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Hydroxypyrimidin-2-yl)benzonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . This compound features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a benzonitrile group at the 4-position. It is known for its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile typically involves the nucleophilic addition of 4-aminobenzonitrile to a pyrimidine derivative. One common method includes the reaction of 4-aminobenzonitrile with 5-hydroxypyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often involve refluxing the mixture in a solvent such as dioxane or pyridine, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of cost-effective and less toxic reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Hydroxypyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

4-(5-Hydroxypyrimidin-2-yl)benzonitrile is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(5-Hydroxypyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

4-(5-Hydroxypyrimidin-2-yl)benzonitrile can be compared with other similar compounds, such as:

Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.

Crisaborole: A benzoxaborole used as a topical treatment for mild to moderate atopic dermatitis.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

List of Similar Compounds

- Rilpivirine

- Crisaborole

- 4-(4-Hydroxypyrimidin-2-yl)benzonitrile

Actividad Biológica

4-(5-Hydroxypyrimidin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and its applications in drug development.

This compound features a pyrimidine ring substituted with a hydroxyl group and a benzonitrile moiety. Its chemical structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has also shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve interference with viral polymerases or other essential enzymes.

Case Study: Influenza Virus Inhibition

In a study examining the efficacy of various compounds against influenza viruses, this compound was identified as a potential inhibitor of the cap-snatching endonuclease activity of the viral polymerase, which is crucial for viral replication . This suggests a mechanism where the compound could disrupt the lifecycle of the virus.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within pathogens. The hydroxyl group enhances its reactivity, allowing it to form hydrogen bonds with target enzymes or receptors, thereby modulating their activity.

Proposed Mechanism:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Receptor Interaction : Binding to receptors can alter cellular signaling pathways, leading to reduced pathogen viability.

Comparison with Similar Compounds

When compared to structurally similar compounds such as Rilpivirine and Crisaborole, this compound presents unique properties due to its specific substitution pattern on the pyrimidine ring. This distinct structure contributes to its unique biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Class | Biological Activity |

|---|---|---|

| Rilpivirine | NNRTI | HIV treatment |

| Crisaborole | Benzoxaborole | Atopic dermatitis treatment |

| This compound | Pyrimidine derivative | Antimicrobial, antiviral |

Future Directions

The ongoing exploration of this compound's biological activities suggests potential for development into therapeutic agents targeting infections resistant to current treatments. Further research is warranted to fully elucidate its mechanisms and optimize its efficacy.

Propiedades

IUPAC Name |

4-(5-hydroxypyrimidin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-13-6-10(15)7-14-11/h1-4,6-7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIRNYGPLVCJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.